![molecular formula C11H8F9NO4 B13787939 1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione CAS No. 852527-43-6](/img/structure/B13787939.png)
1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione is a synthetic organic compound characterized by the presence of a pyrrolidine-2,5-dione core and a nonafluoroheptanoyl group. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Nucleophilic substitution: The nonafluoroheptanoyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and pyrrolidine-2,5-dione.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary amines or thiols, typically in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Substituted pyrrolidine-2,5-dione derivatives.
Hydrolysis: Nonafluoroheptanoic acid and pyrrolidine-2,5-dione.
Reduction: Alcohol derivatives of the original compound.
科学的研究の応用
1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: Investigated for its potential as a fluorinated probe in biological systems due to its unique chemical properties.
Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.
Industry: Utilized in the development of advanced materials with unique surface properties, such as hydrophobic coatings and lubricants.
作用機序
The mechanism of action of 1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The nonafluoroheptanoyl group imparts hydrophobicity, allowing the compound to interact with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The pyrrolidine-2,5-dione core may also participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide: Shares the nonafluoroheptanoyl group but lacks the pyrrolidine-2,5-dione core.
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexanesulfonyl fluoride: Another fluorinated compound with different functional groups and applications.
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane: Contains a similar fluorinated chain but with an epoxide functional group.
Uniqueness
1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione is unique due to the combination of the highly fluorinated nonafluoroheptanoyl group and the pyrrolidine-2,5-dione core. This combination imparts distinct physical and chemical properties, such as enhanced hydrophobicity and stability, making it valuable for specialized applications in various fields.
特性
CAS番号 |
852527-43-6 |
|---|---|
分子式 |
C11H8F9NO4 |
分子量 |
389.17 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate |
InChI |
InChI=1S/C11H8F9NO4/c12-8(13,9(14,15)10(16,17)11(18,19)20)4-3-7(24)25-21-5(22)1-2-6(21)23/h1-4H2 |
InChIキー |
LNFNFGXVSPNQIW-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


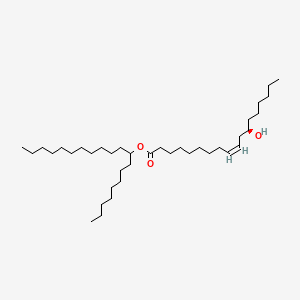
![1-[Bis(4-chlorophenyl)methoxy-(4-chlorophenyl)methyl]-4-chlorobenzene](/img/structure/B13787869.png)
![Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate](/img/structure/B13787870.png)
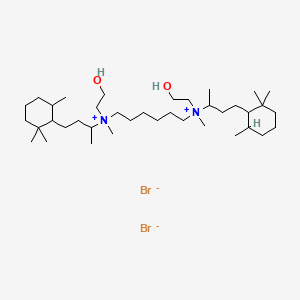


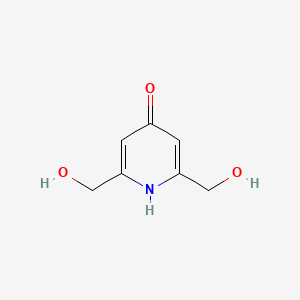
![4-[4-Phenyl-2-(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline](/img/structure/B13787913.png)

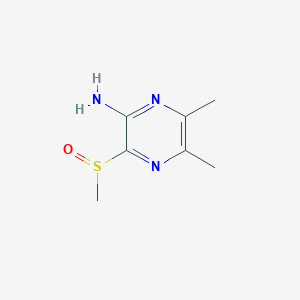
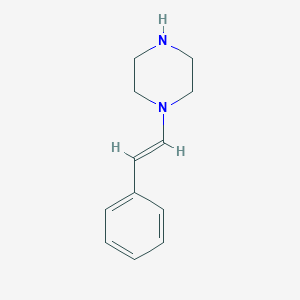
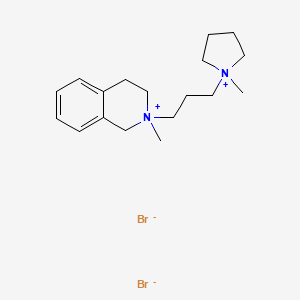
![[3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate](/img/structure/B13787941.png)
![6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one](/img/structure/B13787944.png)
